molecular formula C18H24N2O3 B2864874 N-(4-Cyanooxan-4-YL)-4-(2-methoxyphenyl)-3-methylbutanamide CAS No. 1385322-98-4

N-(4-Cyanooxan-4-YL)-4-(2-methoxyphenyl)-3-methylbutanamide

Cat. No.: B2864874
CAS No.: 1385322-98-4
M. Wt: 316.401
InChI Key: HLIRHWDMZHIPIX-UHFFFAOYSA-N
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Description

N-(4-Cyanooxan-4-YL)-4-(2-methoxyphenyl)-3-methylbutanamide is a synthetic organic compound. Its structure includes a cyano group, an oxane ring, a methoxyphenyl group, and a butanamide chain. Compounds with such diverse functional groups often exhibit unique chemical and physical properties, making them of interest in various fields of research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Cyanooxan-4-YL)-4-(2-methoxyphenyl)-3-methylbutanamide likely involves multiple steps, including the formation of the oxane ring, introduction of the cyano group, and coupling with the methoxyphenyl and butanamide moieties. Typical reaction conditions might include:

    Formation of the oxane ring: This could involve cyclization reactions under acidic or basic conditions.

    Introduction of the cyano group: This might be achieved through nucleophilic substitution reactions using cyanide salts.

    Coupling reactions: These could involve amide bond formation using reagents like carbodiimides or coupling agents like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production methods would scale up the laboratory synthesis, optimizing reaction conditions for yield and purity. This might involve continuous flow reactors, automated synthesis platforms, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-(4-Cyanooxan-4-YL)-4-(2-methoxyphenyl)-3-methylbutanamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group could be oxidized to a hydroxyl group or further to a carbonyl group.

    Reduction: The cyano group could be reduced to an amine.

    Substitution: The methoxy group could be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles like halides or amines in the presence of a base.

Major Products

    Oxidation: Hydroxyl or carbonyl derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(4-Cyanooxan-4-YL)-4-(2-methoxyphenyl)-3-methylbutanamide could have applications in:

    Chemistry: As an intermediate in organic synthesis.

    Biology: Potentially as a probe or ligand in biochemical assays.

    Medicine: Possible therapeutic applications depending on its biological activity.

    Industry: Use in the manufacture of pharmaceuticals, agrochemicals, or specialty chemicals.

Mechanism of Action

The mechanism of action would depend on its specific interactions with biological targets. This could involve binding to enzymes, receptors, or other macromolecules, influencing biochemical pathways. Detailed studies would be required to elucidate these mechanisms.

Comparison with Similar Compounds

Similar compounds might include other cyano-substituted oxane derivatives or methoxyphenyl-substituted amides. Comparison would highlight differences in:

    Chemical reactivity: Variations in functional group reactivity.

    Biological activity: Differences in potency, selectivity, and mechanism of action.

    Physical properties: Variations in solubility, stability, and melting point.

For precise and detailed information, consulting scientific literature, databases, and conducting experimental studies would be necessary.

Properties

IUPAC Name

N-(4-cyanooxan-4-yl)-4-(2-methoxyphenyl)-3-methylbutanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N2O3/c1-14(11-15-5-3-4-6-16(15)22-2)12-17(21)20-18(13-19)7-9-23-10-8-18/h3-6,14H,7-12H2,1-2H3,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLIRHWDMZHIPIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC=CC=C1OC)CC(=O)NC2(CCOCC2)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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